molecular formula C9H7NS3 B164595 2,2'-Bithiophene-5-carbothioamide CAS No. 128275-04-7

2,2'-Bithiophene-5-carbothioamide

Cat. No. B164595
M. Wt: 225.4 g/mol
InChI Key: CCVIRFQRORPWSY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2’-Bithiophene-5-carbothioamide is not explicitly mentioned in the sources I found .


Chemical Reactions Analysis

The specific chemical reactions involving 2,2’-Bithiophene-5-carbothioamide are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bithiophene-5-carbothioamide are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Derivative Development

2,2'-Bithiophene-5-carbothioamide and its derivatives are pivotal in the synthesis of complex organic compounds. For example, palladium-catalyzed arylation reactions have been utilized for the synthesis of 5,5′-diarylated 2,2′-bithiophenes. These reactions involve C–H bond cleavage and can selectively produce monoarylated products at the 5-position, leading to unsymmetrically 5,5′-diarylated compounds (Yokooji et al., 2004). Moreover, a comprehensive study on novel polythiophenes, where bithiophene units are connected by ethynyl or bisethynylarylenyl bridges, showcases their ambipolar behavior and the role of 2,2′-bithiophene in the synthesis of conducting polymers (Krompiec et al., 2013).

Spectroscopic and Computational Studies

Detailed spectroscopic and computational studies on [2,2′-bithiophene]-5-carboxylic acid, a closely related compound, reveal insights into its structural features and spectral properties. These studies are crucial for understanding the electronic behavior of such compounds (Einkauf et al., 2016).

Organic Electronics and Photovoltaics

2,2'-Bithiophene-5-carbothioamide derivatives are central to the development of organic electronics. For instance, push–pull bithiophene azo-chromophores bearing thiazole and benzothiazole acceptor moieties have been synthesized, showcasing potential in redox, luminescent, and nonlinear optical properties. This is indicative of their application in organic photovoltaics and other electronic devices (Raposo et al., 2011). Furthermore, UV polymerization of oligothiophenes, including 2,2‘-bithiophene, has been explored for nanostructured heterojunction solar cells, emphasizing the role of these compounds in renewable energy technologies (Huisman et al., 2004).

Organic-Inorganic Hybrid Materials

The structural properties of 2,2'-bithiophene derivatives significantly influence the formation of organic-inorganic hybrid materials. Research on compounds like 5-ammoniumethylsulfanyl-2,2'-bithiophene and its derivatives demonstrates their potential in creating novel hybrid materials with diverse applications, ranging from semiconductors to photocatalysts (Zhu et al., 2003).

Safety And Hazards

The safety and hazards associated with 2,2’-Bithiophene-5-carbothioamide are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study and application of 2,2’-Bithiophene-5-carbothioamide are not explicitly mentioned in the sources I found .

properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS3/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVIRFQRORPWSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372404
Record name 2,2'-Bithiophene-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bithiophene-5-carbothioamide

CAS RN

128275-04-7
Record name 2,2'-Bithiophene-5-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Kostyuchenko, EB Uliankin… - The Journal of …, 2022 - ACS Publications
This article focuses on the development of practical approaches to the preparation of benzo[1,2-d:4,3-d′]bis(thiazoles) using blue light-induced photochemical cyclization of N,N′-(1,4-…
Number of citations: 3 pubs.acs.org
AS Kostyuchenko, EB Uliankin… - The Journal of …, 2023 - ACS Publications
Acylation of benzo[c][1,2,5]thiadiazole-4,7-diamine and 2-hexyl-2H-benzo[d][1,2,3]triazole-4,7-diamine with aromatic acid halides furnished the corresponding N,N′-diamides, which …
Number of citations: 4 pubs.acs.org

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